N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline
Description
Historical Context and Discovery Timeline
The historical development of this compound is intertwined with advancements in nitroaromatic chemistry during the mid-20th century. While precise documentation of its initial synthesis remains scarce, its structural analogs, such as 2,4,6-trinitrotoluene (TNT) and tetryl (N-methyl-N-nitro-2,4,6-trinitroaniline), were extensively studied for military and industrial applications. The compound likely emerged from efforts to modify diphenylamine derivatives for enhanced stability or energetic performance. Urbanski’s seminal work on nitration methods, referenced in industrial-scale syntheses of related compounds, provides indirect insights into its potential synthesis pathways. By the 1970s, environmental studies on nitroaromatics highlighted the persistence of such compounds, though this compound itself was not explicitly detailed in early public reports.
IUPAC Nomenclature and Structural Identification
The systematic IUPAC name for this compound is N-(2,6-Dinitrophenyl)-2,4,6-trinitrobenzenamine , reflecting its substitution pattern (Table 1). The parent structure, benzenamine (aniline), is substituted with three nitro groups at the 2, 4, and 6 positions, while the amino group is further functionalized with a 2,6-dinitrophenyl moiety.
Table 1: Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C~12~H~6~N~6~O~10~ |
| Molecular Mass | 394.21 g/mol |
| CAS Registry Number | 40411-77-6 |
| SMILES Notation | O=N(=O)C1=C(C(=C(C(=C1N+[O-])N[C2=C(C=CC=C2N+[O-])N+[O-])N+[O-])N+[O-] |
| InChIKey | OZFMAAJZKNAXBR-UHFFFAOYSA-N |
The structural complexity arises from two aromatic rings: one bearing three nitro groups (2,4,6-trinitroaniline) and the other containing two nitro groups at the 2 and 6 positions. This arrangement creates a highly polarized and electron-deficient system, typical of polynitroaromatics.
Position Among Nitroaromatic Compound Classifications
This compound is classified as a polynitroaromatic compound , distinguished by its five nitro groups distributed across two benzene rings. This places it within a subgroup of high-energy density materials alongside trinitrotoluene (TNT) and hexanitrobenzene. Key characteristics include:
- Electrophilic reactivity : The electron-withdrawing nitro groups enhance susceptibility to nucleophilic attack, a trait exploited in synthetic modifications.
- Thermal stability : Polynitroaromatics often exhibit moderate thermal stability due to delocalized electron systems, though decomposition pathways vary with substitution patterns.
- Application potential : While not as widely utilized as TNT, its structural similarity to stabilizers like 2-nitrodiphenylamine suggests potential roles in propellant formulations or explosive compositions.
Table 2: Comparative Analysis of Select Nitroaromatic Compounds
| Compound | Nitro Groups | Molecular Formula | Primary Use |
|---|---|---|---|
| This compound | 5 | C~12~H~6~N~6~O~10~ | Research/High-energy materials |
| 2,4,6-Trinitrotoluene (TNT) | 3 | C~7~H~5~N~3~O~6~ | Explosives |
| 2-Nitrodiphenylamine | 1 | C~12~H~10~N~2~O~2~ | Stabilizer in propellants |
| Hexanitrobenzene | 6 | C~6~N~6~O~12~ | Experimental explosive |
The compound’s multiple nitro groups and diphenylamine backbone align it with stabilizers used to mitigate autocatalytic decomposition in nitrocellulose-based propellants, though its specific applications remain less documented than those of commercial analogs.
Properties
IUPAC Name |
N-(2,6-dinitrophenyl)-2,4,6-trinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N6O10/c19-14(20)6-4-9(17(25)26)12(10(5-6)18(27)28)13-11-7(15(21)22)2-1-3-8(11)16(23)24/h1-5,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFMAAJZKNAXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N6O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193428 | |
| Record name | N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40411-77-6 | |
| Record name | N-(2,6-Dinitrophenyl)-2,4,6-trinitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40411-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040411776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-dinitrophenyl)-2,4,6-trinitroaniline | |
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Preparation Methods
Synthesis of 2,4,6-Trinitroaniline (Picramide) Intermediate
- Starting Material: Picric acid (2,4,6-trinitrophenol)
- Method: Picric acid is converted to 2,4,6-trinitrochlorobenzene by chlorination using phosphorus pentachloride (PCl5) or similar chlorinating agents. This intermediate is then subjected to amination under controlled conditions to yield 2,4,6-trinitroaniline.
- Reaction Conditions:
- Use of diammonium hydrogen phosphate in sulfolane solvent
- Temperature ramp from 25°C to 175°C under pressure (~20 psi)
- Reaction time approximately 22 hours
- Yield: Approximately 93% yield of 2,4,6-trinitroaniline has been reported under these conditions.
Preparation of 2,6-Dinitroaniline
- Method: 2,6-Dinitroaniline can be prepared by nitration of aniline or by reduction of 2,6-dinitrochlorobenzene.
- Purification: The crude 2,6-dinitroaniline is purified by recrystallization from hot ethanol with activated carbon treatment to remove impurities.
Coupling Reaction to Form this compound
- Reaction: The key step involves the nucleophilic substitution where the amino group of 2,6-dinitroaniline reacts with 2,4,6-trinitroaniline or its activated derivative to form the N-substituted product.
- Conditions:
- Typically carried out in polar aprotic solvents under controlled temperature to avoid decomposition
- Use of catalysts or activating agents may be employed to facilitate the coupling
- Safety Note: Due to the high nitro content, the reaction must be conducted under strict safety protocols to prevent explosive hazards.
Data Table: Summary of Preparation Steps and Conditions
| Step | Starting Material(s) | Reaction Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Picric acid + PCl5 | 25–175°C, 20 psi, 22 h, sulfolane solvent | 2,4,6-Trinitrochlorobenzene | N/A | Chlorination step |
| 2 | 2,4,6-Trinitrochlorobenzene + NH3 | 175°C, 20 h, diammonium hydrogen phosphate | 2,4,6-Trinitroaniline | 93 | Amination step |
| 3 | 2,6-Dinitroaniline + 2,4,6-Trinitroaniline derivative | Polar aprotic solvent, mild heating, catalyst | This compound | Variable | Coupling reaction, sensitive to conditions |
Research Findings and Analysis
- The nitration and amination steps are well-established and yield high purity intermediates essential for the final coupling reaction.
- The coupling reaction to form this compound is sensitive due to the compound’s explosive nature; thus, reaction parameters such as temperature, solvent choice, and reaction time must be optimized to maximize yield and safety.
- The presence of multiple nitro groups increases the compound’s oxidative stress potential and toxicity, necessitating careful handling during synthesis and purification.
- Literature indicates that the compound’s synthesis is primarily of interest for research in explosives and chemical reactivity studies rather than large-scale industrial production due to safety concerns.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite are commonly employed.
Substitution: Halogenating agents or other electrophiles can be used to substitute the nitro groups.
Major Products Formed
Oxidation: Formation of higher oxidation state nitro compounds.
Reduction: Formation of diamines and other reduced derivatives.
Substitution: Formation of halogenated or other substituted aniline derivatives.
Scientific Research Applications
Explosive Applications
N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline is primarily known for its use as an explosive. It has been utilized in military applications due to its high detonation velocity and stability under certain conditions.
- Detonation Velocity : Tetryl has a reported velocity of detonation of approximately 4,800 m/s at a density of 1.61 g/cm³ .
- Usage : Historically, it was used in the production of military ordnance during World War II and is still found in some modern explosive devices like mortar shells .
Chemical Intermediate
Beyond its explosive properties, this compound serves as an important chemical intermediate in various synthetic processes:
- Dyes and Pigments : It is used in the manufacture of azo dyes and disperse dyes. These dyes find applications in textiles and printing inks .
- Pharmaceuticals : The compound acts as a precursor in synthesizing various pharmaceutical agents and organic pigments .
Analytical Applications
This compound is also employed in analytical chemistry:
- Reagent for Aldehydes and Ketones : It serves as a reagent to detect and characterize aldehydes and ketones through the formation of dinitrophenylhydrazones .
Safety Considerations
While this compound has valuable applications, it poses significant safety risks:
- Toxicity : The compound is moderately toxic with a lethal dose estimated at 285 mg/kg. Its explosive nature adds to the danger associated with handling it .
- Health Risks : Case studies have shown that prolonged exposure can lead to severe health issues such as liver damage and cirrhosis . In occupational settings where workers were exposed to tetryl dust, cases of jaundice and liver failure were reported .
Case Study 1: Health Impact on Workers
A study examined the health effects on workers exposed to tetryl in a munitions factory. Two cases highlighted severe liver conditions leading to death after years of exposure. Autopsies revealed advanced hepatitis and cirrhosis without any history of excessive alcohol intake .
Case Study 2: Environmental Persistence
Research has shown that nitroaromatic compounds like tetryl can persist in the environment and may pose risks to ecosystems. The metabolism and excretion pathways of these compounds are critical for understanding their long-term impacts on human health and the environment .
Mechanism of Action
The mechanism of action of N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline involves its interaction with biological molecules, primarily through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). The compound can also interact with proteins and enzymes, affecting their function and leading to various biochemical effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline | 40411-77-6 | C₁₂H₆N₆O₁₀ | 394.21 | 2,6-dinitrophenyl, 2,4,6-trinitroaniline |
| 2,4,6-Trinitroaniline (Picramide) | 489-98-5 | C₆H₄N₄O₆ | 228.12 | 2,4,6-trinitroaniline |
| N,N-Dimethyl-2,4,6-trinitroaniline | 2493-31-4 | C₈H₈N₄O₆ | 256.17 | N,N-dimethyl, 2,4,6-trinitroaniline |
| N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline | 21565-22-0 | C₁₂H₆N₆O₁₀ | 394.21 | 2,4-dinitrophenyl, 2,4,6-trinitroaniline |
Key Observations :
- Nitro Group Positioning: The substitution pattern (2,6-dinitro vs. 2,4-dinitro) significantly impacts reactivity. For example, N-(2,6-dinitrophenyl) derivatives undergo cyclization to benzimidazole N-oxides under mild basic conditions, whereas the 2,4-dinitrophenyl analogue fails to cyclize and instead hydrolyzes to 2,4-dinitrophenol .
- Steric and Electronic Effects : The N,N-dimethyl group in N,N-Dimethyl-2,4,6-trinitroaniline reduces hydrogen-bonding capacity compared to the parent 2,4,6-trinitroaniline, altering solubility and spectroscopic properties .
Reactivity and Stability
Cyclization Reactions
- This compound : The presence of two ortho-nitro groups facilitates intramolecular hydrogen bonding, enabling cyclization to heterocyclic products (e.g., benzimidazole N-oxides) under basic conditions .
- N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline: Lacks the second ortho-nitro group, leading to hydrolysis instead of cyclization, yielding 2,4-dinitrophenol as the primary product .
Hydrolysis Sensitivity
- 2,4,6-Trinitroaniline (Picramide): Prone to slow hydrolysis in the presence of moisture, forming picric acid (2,4,6-trinitrophenol), which poses corrosion risks in munitions .
Spectroscopic and Physical Properties
- NMR Spectroscopy : N-Methyl-2,4,6-trinitroaniline shows inequivalent 3- and 5-phenyl protons at low temperatures due to restricted rotation, a feature absent in unsubstituted trinitroanilines .
- Thermal Stability : The 2,6-dinitrophenyl substituent in the target compound may enhance thermal stability compared to 2,4-dinitrophenyl analogues, though this requires empirical validation.
Biological Activity
N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline (commonly referred to as DNT) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article compiles recent findings on its biological properties, mechanisms of action, and therapeutic applications, supported by diverse sources.
Chemical Structure and Properties
DNT is characterized by its complex molecular structure, which includes multiple nitro groups that contribute to its reactivity and biological activity. The chemical formula is , and it features a dinitrophenyl group attached to a trinitroaniline backbone. This structural configuration is crucial for its interaction with biological systems.
Recent studies have highlighted several mechanisms through which DNT exerts its biological effects:
- Bioreductive Activation : DNT can undergo bioreductive activation in hypoxic environments, leading to the formation of reactive metabolites that can induce cytotoxicity in cancer cells. This property is particularly relevant for targeting hypoxic tumor regions where conventional therapies may fail .
- DNA Interstrand Cross-Linking : The activated metabolites of DNT have been shown to act as DNA interstrand cross-linking agents. This mechanism disrupts DNA replication and transcription processes, ultimately leading to cell death .
- Selective Toxicity : Studies indicate that DNT exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, in vitro assays demonstrated that DNT derivatives had significantly lower IC50 values against prostate cancer cells (PC-3) compared to healthy human umbilical vein endothelial cells (HUVEC) .
Antitumor Activity
A comprehensive evaluation of various derivatives of DNT has revealed promising antitumor activity. For example:
- In Vitro Studies : The cytotoxic effects of DNT were assessed using the MTT assay on several cancer cell lines including human hepatoma (Hep3B) and prostate cancer (PC-3). The results indicated that certain derivatives exhibited IC50 values in the nanomolar range (e.g., 1.806 nM), demonstrating potent antitumor efficacy .
- Mechanistic Insights : The study also explored the metabolic pathways of DNT derivatives when activated by specific enzymes such as Ssap-NtrB. Kinetic studies showed that these interactions significantly enhanced the cytotoxicity of the compounds against cancer cells .
Comparative Analysis of Derivatives
The following table summarizes the biological activity of various DNT derivatives based on their IC50 values against different cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| N-(2,4-Dinitrophenyl)-4-nitrobenzamide | PC-3 | 1.806 |
| N-(2,6-Dinitrophenyl)-2,4-dinitroaniline | Hep3B | 1.793 |
| CB1954 | PC-3 | 1.800 |
This comparative analysis illustrates the potential of DNT derivatives as effective antitumor agents.
Q & A
Q. What are the primary synthetic routes for preparing N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline, and what mechanistic challenges arise?
The compound can be synthesized via nucleophilic aromatic substitution (NAS) . Aryl ether intermediates (e.g., 2,4,6-trinitrodiphenyl ether) react with amines like 2,6-dinitroaniline under basic conditions. However, the reaction kinetics are slow due to steric hindrance from nitro groups and electron-deficient aromatic rings, requiring elevated temperatures or catalysts . Alternative routes involve functionalizing pre-nitrated aniline derivatives, but regioselectivity must be carefully controlled to avoid unintended byproducts .
Q. Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₇N₅O₁₀ | Extrapolated |
| Detonation Velocity* | ~7,300 m/s (analogous to TNA) |
*Based on structurally similar 2,4,6-trinitroaniline (TNA).
Q. How do the electronic and steric effects of nitro groups influence the compound’s stability and reactivity?
The electron-withdrawing nitro groups deactivate the aromatic ring, reducing susceptibility to electrophilic attack but increasing sensitivity to thermal or mechanical stimuli. Steric hindrance from the 2,6-dinitrophenyl substituent further limits reaction sites, complicating functionalization. Stability studies suggest that intramolecular hydrogen bonding between the amine and nitro groups may mitigate decomposition under mild conditions .
Methodological Insight : Use Hammett constants to predict substituent effects on reaction rates and employ DFT calculations to model electronic distributions .
Advanced Research Questions
Q. How can crystal engineering strategies optimize the energetic performance of this compound?
Crystal engineering focuses on enhancing detonation velocity and thermal stability by manipulating intermolecular interactions. X-ray diffraction studies reveal that n-π stacking between nitro groups and aromatic rings improves density (≥1.72 g/cm³), while hydrogen-bonding networks reduce sensitivity. Techniques like solvent-drop grinding or co-crystallization with inert stabilizers (e.g., polymers) are explored to achieve desired packing .
Key Challenge : Balancing energy density with mechanical stability during crystallization.
Q. What advanced spectroscopic methods resolve dynamic conformational changes in N-alkylated derivatives?
Variable-temperature ¹H NMR captures rotational barriers in N-alkylated derivatives. For example, N-methyl groups exhibit inequivalent proton environments at low temperatures due to restricted rotation, coalescing into singlets at higher temperatures. Activation energies (~12–15 kcal/mol) are calculated using line-shape analysis, providing insights into substituent effects on molecular flexibility .
Application : Design derivatives with tunable conformational dynamics for controlled reactivity.
Q. How does vicarious nucleophilic substitution (VNS) enable selective functionalization of this compound?
VNS allows nucleophiles (e.g., amines) to replace hydrogen atoms on the aromatic ring without displacing nitro groups. For this compound, this method introduces substituents at the 3- or 5-positions , bypassing steric hindrance from existing nitro groups. Reaction conditions (e.g., DMSO as a solvent, NaOMe as a base) optimize selectivity, though competing proton abstraction remains a challenge .
Case Study : Functionalization with morpholinopropyl groups enhances solubility for nanotechnology applications .
Q. What contradictions exist in thermal decomposition kinetics studies, and how should they be addressed?
Conflicting activation energies (e.g., 120–150 kJ/mol) arise from differing experimental setups (DSC vs. TGA) and sample purity. Isoconversional analysis (e.g., Friedman method) reconciles discrepancies by modeling multi-step decomposition pathways. Contaminants like residual solvents or synthetic byproducts must be rigorously excluded via HPLC purification .
Q. What strategies mitigate sensitivity while maintaining energetic performance for practical applications?
Q. How is this compound applied in nanotechnology, and what synthetic hurdles exist?
It is used to functionalize single-walled carbon nanotubes (SWNTs) via amidation, enabling applications in nanoenergetics or biosensors. Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
